2-[2-(3-Chlorophenoxy)ethylamino]ethanol;oxalic acid
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Overview
Description
2-[2-(3-Chlorophenoxy)ethylamino]ethanol; oxalic acid is a chemical compound that combines the properties of both an amine and an alcohol. It is often used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenoxy)ethylamino]ethanol typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions usually involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(3-Chlorophenoxy)ethylamino]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chlorophenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(3-chlorophenoxy)ethylamino]acetaldehyde.
Reduction: Formation of 2-[2-(3-chlorophenoxy)ethylamino]ethane.
Substitution: Formation of 2-[2-(3-hydroxyphenoxy)ethylamino]ethanol.
Scientific Research Applications
2-[2-(3-Chlorophenoxy)ethylamino]ethanol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-[2-(3-Chlorophenoxy)ethylamino]ethanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)ethanol
- 2-(3-Chlorophenoxy)ethylamine
- 2-(4-Chlorophenoxy)ethanol
Uniqueness
2-[2-(3-Chlorophenoxy)ethylamino]ethanol is unique due to its combination of an amine and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-(3-chlorophenoxy)ethylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.C2H2O4/c11-9-2-1-3-10(8-9)14-7-5-12-4-6-13;3-1(4)2(5)6/h1-3,8,12-13H,4-7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDAHYRRHZMIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCNCCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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